molecular formula C15H17NO3S B2915864 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 1798659-36-5

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2915864
CAS No.: 1798659-36-5
M. Wt: 291.37
InChI Key: LYVNFEICZVZPCR-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring attached to a carboxamide group, which is further substituted with a 2-methoxy-2-(2-methoxyphenyl)ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Future Directions

The future directions for research on “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry. Given the wide range of therapeutic properties reported for thiophene derivatives , these compounds could be promising candidates for drug development.

Mechanism of Action

Target of Action

The primary targets of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide are the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with COX enzymes, particularly COX-2 , inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

The compound’s effectiveness against cox enzymes suggests it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, similar to the effects of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-12-7-4-3-6-11(12)13(19-2)10-16-15(17)14-8-5-9-20-14/h3-9,13H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVNFEICZVZPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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